PRDM9 In Vitro H3K4 Methylation Inhibition
MRK-740-NC exhibits at least a 1176-fold reduction in PRDM9 inhibitory potency compared to the active parent compound MRK-740 [1]. While MRK-740 potently inhibits in vitro H3K4 methylation with an IC50 of 85 nM, MRK-740-NC shows only marginal inhibition with an IC50 greater than 100 µM under identical assay conditions [2]. This magnitude of activity loss confirms its suitability as a true negative control [1].
| Evidence Dimension | In vitro PRDM9 methyltransferase inhibition (H3K4 methylation assay) |
|---|---|
| Target Compound Data | IC50 >100 µM |
| Comparator Or Baseline | MRK-740 IC50 = 85 nM |
| Quantified Difference | >1176-fold reduction in potency |
| Conditions | In vitro radiometric methyltransferase assay using purified PRDM9 and H3K4 peptide substrate |
Why This Matters
This >1000-fold potency loss validates MRK-740-NC as a chemically matched negative control that does not interfere with PRDM9-mediated H3K4 methylation.
- [1] Allali-Hassani, A. et al. Discovery of a chemical probe for PRDM9. Nat. Commun. 2019, 10, 5759. View Source
- [2] Structural Genomics Consortium. MRK-740 Chemical Probe Summary. View Source
